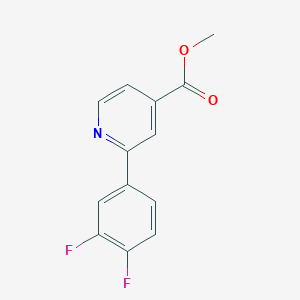
Methyl 2-(3,4-difluorophenyl)isonicotinate
Vue d'ensemble
Description
Methyl 2-(3,4-difluorophenyl)isonicotinate, also known as Methyl 2-DFPI, is an organic compound that has a wide range of applications in scientific research. It is a fluorinated derivative of isonicotinic acid, and is used as a synthetic intermediate in the production of various pharmaceuticals. Methyl 2-DFPI has also been used for the synthesis of a number of other compounds, including fluorinated drugs, insecticides, and other specialty chemicals. The purpose of Additionally, potential future directions for research on Methyl 2-DFPI will be discussed.
Applications De Recherche Scientifique
Thrips Pest Management
Methyl isonicotinate, a component related to Methyl 2-(3,4-difluorophenyl)isonicotinate, is extensively studied as a non-pheromone semiochemical for thrips pest management. It has shown effectiveness in trapping experiments and studies across several countries, demonstrating a behavioral response in thrips species, including important virus vectors like western flower thrips and onion thrips. It's mainly used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses. Research suggests its potential for mass trapping, lure and kill, lure and infect strategies, and as a behavioral synergist with insecticides in various crops (Teulon et al., 2017), (Teulon et al., 2011).
Electrochemical Reduction Studies
Methyl isonicotinate has been studied in the context of electrochemical reduction in aqueous media. Research has analyzed the reduction of methyl isonicotinate and its protonated form, focusing on cyclic voltammetry and polarography. This research provides insights into the reduction mechanisms of the >CO group, which is relevant in various chemical processes (Laviron et al., 1994), (Mathieu et al., 1997).
Structural and Molecular Studies
Studies have been conducted on the molecular structure of methyl isonicotinate, using gas phase electron diffraction combined with ab initio calculations. These studies provide valuable information about the molecular skeleton and principal structure parameters, which are essential for understanding its chemical behavior and potential applications (Kiyono et al., 1996).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of methyl isonicotinate using various methods and catalysts. This includes investigations into the optimal conditions for its production and its purity, which are important for its application in various scientific fields (Xu-dong, 2004).
Photoluminescence and Electrical Conductivity
Methyl isonicotinate derivatives have been studied for their photoluminescence and electrical conductivity. Research in this area explores how different molecular structures affect physical properties, including luminescence and conductivity, which can be significant in materials science and electronics (Hassanein et al., 2015).
Propriétés
IUPAC Name |
methyl 2-(3,4-difluorophenyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-18-13(17)9-4-5-16-12(7-9)8-2-3-10(14)11(15)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEOOTQWTITETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4-difluorophenyl)isonicotinate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



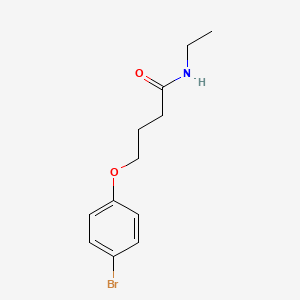
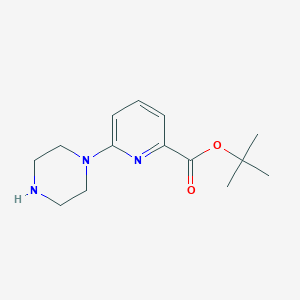
![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)
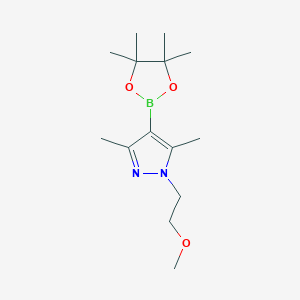
![{2-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}dimethylamine](/img/structure/B1400458.png)
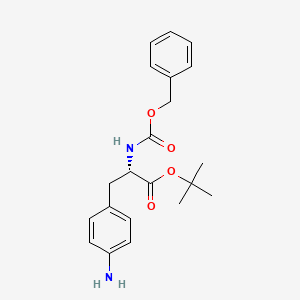

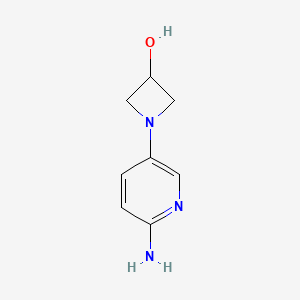
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)
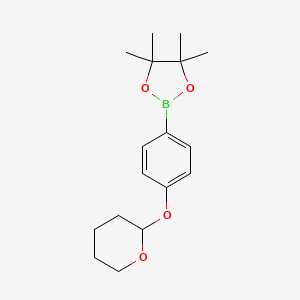
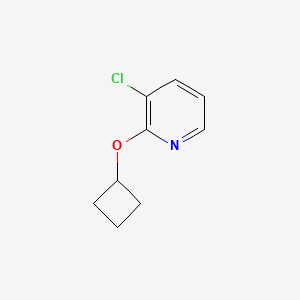
![2-Ethoxy-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400469.png)